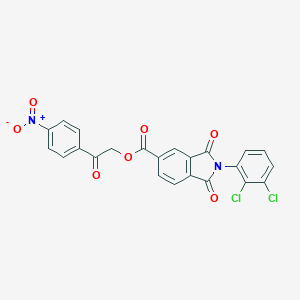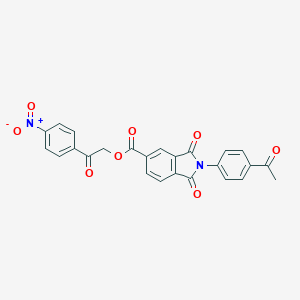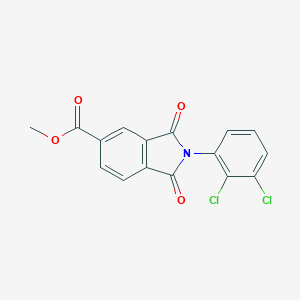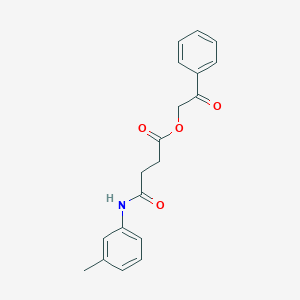
3-BENZAMIDOPHENYL 4-FLUORO-3-(MORPHOLINE-4-SULFONYL)BENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-BENZAMIDOPHENYL 4-FLUORO-3-(MORPHOLINE-4-SULFONYL)BENZOATE is a complex organic compound with the molecular formula C24H21FN2O6S
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZAMIDOPHENYL 4-FLUORO-3-(MORPHOLINE-4-SULFONYL)BENZOATE typically involves multiple steps:
Formation of 3-(Benzoylamino)phenyl Intermediate: This step involves the reaction of 3-aminophenyl with benzoyl chloride in the presence of a base such as pyridine to form 3-(benzoylamino)phenyl.
Introduction of Fluoro Group: The next step involves the introduction of a fluoro group to the benzoyl intermediate. This can be achieved through electrophilic aromatic substitution using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).
Formation of 4-Morpholinylsulfonyl Intermediate: The morpholinylsulfonyl group is introduced by reacting morpholine with a sulfonyl chloride derivative under basic conditions.
Final Coupling Reaction: The final step involves coupling the 3-(benzoylamino)phenyl intermediate with the 4-fluoro-3-(4-morpholinylsulfonyl)benzoate intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-BENZAMIDOPHENYL 4-FLUORO-3-(MORPHOLINE-4-SULFONYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-BENZAMIDOPHENYL 4-FLUORO-3-(MORPHOLINE-4-SULFONYL)BENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-BENZAMIDOPHENYL 4-FLUORO-3-(MORPHOLINE-4-SULFONYL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzoylamino)phenyl 4-fluorobenzoate: Lacks the morpholinylsulfonyl group, which may result in different chemical and biological properties.
3-(Benzoylamino)phenyl 3-(4-morpholinylsulfonyl)benzoate: Lacks the fluoro group, which may affect its reactivity and interactions.
4-Fluoro-3-(4-morpholinylsulfonyl)benzoic acid: Lacks the benzoylamino group, which may influence its overall activity and applications.
Uniqueness
The presence of benzoylamino, fluoro, morpholinyl, and sulfonyl groups in 3-BENZAMIDOPHENYL 4-FLUORO-3-(MORPHOLINE-4-SULFONYL)BENZOATE makes it unique compared to similar compounds
Propriétés
Formule moléculaire |
C24H21FN2O6S |
|---|---|
Poids moléculaire |
484.5 g/mol |
Nom IUPAC |
(3-benzamidophenyl) 4-fluoro-3-morpholin-4-ylsulfonylbenzoate |
InChI |
InChI=1S/C24H21FN2O6S/c25-21-10-9-18(15-22(21)34(30,31)27-11-13-32-14-12-27)24(29)33-20-8-4-7-19(16-20)26-23(28)17-5-2-1-3-6-17/h1-10,15-16H,11-14H2,(H,26,28) |
Clé InChI |
NGRJGWPWEFDUOF-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)OC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4)F |
SMILES canonique |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)OC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(3,4-dimethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B341735.png)
![2-{[(2,5-dimethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B341736.png)

![2-{4-Nitrophenyl}-2-oxoethyl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B341739.png)

![2-(4-NITROPHENYL)-2-OXOETHYL 3-[(2-METHYLPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B341742.png)
![2-(4-NITROPHENYL)-2-OXOETHYL 3-[(3-CHLOROPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B341743.png)
![2-[(phenylamino)methyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B341744.png)
![Butyl 4-({4-[2-(3-nitrophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B341745.png)

![Pentadecyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B341753.png)



